molecular formula C13H10ClN3S B2937825 N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene](phenyl)methanamine CAS No. 241132-53-6

N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene](phenyl)methanamine

Cat. No.: B2937825
CAS No.: 241132-53-6
M. Wt: 275.75
InChI Key: YZPNDUQZPUDZGE-OQLLNIDSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylenemethanamine is a Schiff base derivative featuring a chloro-substituted imidazo[2,1-b][1,3]thiazole core linked to a phenyl group via a methylene bridge. Its IUPAC name reflects the 6-chloro substitution on the imidazo[2,1-b][1,3]thiazole ring and the phenyl methanamine moiety .

Properties

IUPAC Name

N-benzyl-1-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3S/c14-12-11(17-6-7-18-13(17)16-12)9-15-8-10-4-2-1-3-5-10/h1-7,9H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZPNDUQZPUDZGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN=CC2=C(N=C3N2C=CS3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylenemethanamine typically involves the condensation of 6-chloroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde with aniline under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yield and purity of the compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and equipment ensures the efficient and cost-effective production of the compound while maintaining high standards of quality and safety .

Chemical Reactions Analysis

Types of Reactions

N-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylenemethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

N-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylenemethanamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylenemethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Compound Name Substituent at C-5 Position Biological Activity (IC₅₀ or Target) Molecular Weight Key Reference
N-(6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylenemethanamine Phenyl Not reported (structural focus) ~304.78*
N,N-Dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine (6a) N,N-Dimethyl + 4-(methylsulfonyl)phenyl COX-2 inhibition (IC₅₀ = 0.08 µM) 373.45
N-(6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylenemethanamine 3-Pyridinyl Not reported (structural analog) 276.75
4-Chloro-N-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methyleneaniline 4-Chlorophenyl Not reported (structural analog) 322.78
2-[1-[(6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)sulfonyl]-1H-indol-3-yl]ethylamine hydrochloride Sulfonyl-linked indole 5-HT6 receptor agonist 482.41

*Calculated based on molecular formula C₁₃H₁₀ClN₃S.

Key Observations:

COX-2 Inhibition : Compound 6a exhibits potent COX-2 inhibitory activity (IC₅₀ = 0.08 µM), attributed to the electron-withdrawing 4-(methylsulfonyl)phenyl group and the N,N-dimethylamine substituent, which enhance binding to the enzyme's active site . In contrast, the phenyl substituent in the target compound may lack the electronic or steric features required for similar potency.

Substituent Size and Selectivity: Bulky substituents (e.g., 4-(methylsulfonyl)phenyl) improve COX-2 selectivity by reducing affinity for COX-1 .

Halogen Effects : Chlorine at the 6-position of the imidazo[2,1-b]thiazole ring is conserved in all analogs, suggesting its role in stabilizing the heterocyclic core or interacting with hydrophobic pockets in biological targets .

Therapeutic Diversification : Derivatives like the 5-HT6 agonist () demonstrate that sulfonyl and indole modifications can redirect activity toward neurological targets, highlighting the scaffold's adaptability .

Biological Activity

N-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylenemethanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C13_{13}H10_{10}ClN3_3S
  • Molecular Weight : 310.20 g/mol
  • CAS Number : 241132-54-7

The compound exhibits activity primarily through interactions with various receptors, notably the serotonin (5-HT) receptors. Research indicates that related compounds with imidazo[2,1-b][1,3]thiazole scaffolds can act as agonists for the 5-HT6 receptor, influencing neurotransmitter release and potentially affecting mood and anxiety disorders .

Pharmacological Effects

  • Serotonin Receptor Agonism :
    • Compounds structurally related to N-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylenemethanamine have shown high affinity for the 5-HT6 receptor (Ki = 2 nM), which is implicated in cognitive functions and appetite regulation .
    • These compounds can enhance GABA levels in the brain, suggesting a role in modulating anxiety and cognitive processes.
  • Antimicrobial Activity :
    • Preliminary studies indicate potential antimicrobial properties against various bacterial strains. The thiazole moiety is known for its broad-spectrum activity against pathogens, which may extend to this compound .
  • Cytotoxicity :
    • Some derivatives have been tested for cytotoxic effects on cancer cell lines, showing promising results in inhibiting cell proliferation. The exact mechanism remains to be fully elucidated but may involve apoptosis pathways .

Case Studies

Several studies have investigated the biological activities of related compounds:

StudyFindings
Identified as a selective 5-HT6 receptor agonist with significant effects on neurotransmitter modulation.
Demonstrated increased GABA levels in rat models, suggesting potential therapeutic applications in anxiety disorders.
Reported cytotoxic effects against specific cancer cell lines, indicating possible anti-cancer properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.